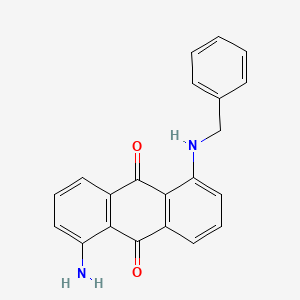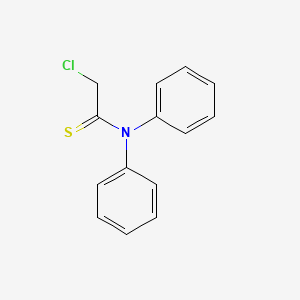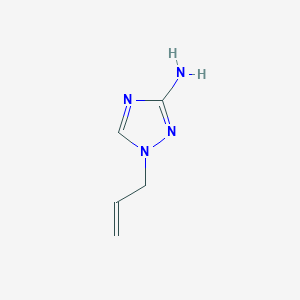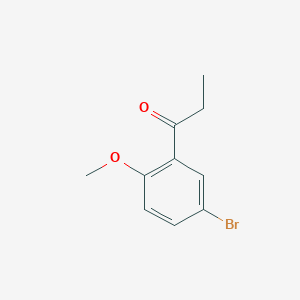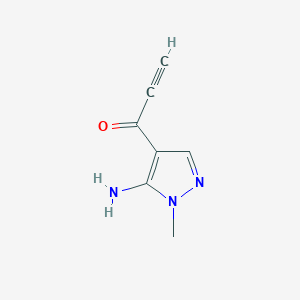
Benzene,1-nitro-3-(1-propenyl)-,(Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-nitro-3-(1-propenyl)-, (Z)- is an organic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a nitro group (-NO2) and a propenyl group (-CH=CH-CH3) attached to a benzene ring. The (Z)- configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-nitro-3-(1-propenyl)-, (Z)- typically involves the nitration of a suitable precursor, such as 1-propenylbenzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The reaction conditions, such as temperature and concentration of reagents, need to be carefully controlled to achieve the desired (Z)- configuration.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-nitro-3-(1-propenyl)-, (Z)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-nitro-3-(1-propenyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives with higher oxidation states.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the propenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitrobenzoic acids or nitrobenzaldehydes.
Reduction: Aminobenzenes or hydroxylamines.
Substitution: Halogenated or alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-nitro-3-(1-propenyl)-, (Z)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research may explore its potential as a pharmacophore or its role in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1-nitro-3-(1-propenyl)-, (Z)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the propenyl group can undergo addition or substitution reactions. These interactions can modulate biological pathways and influence the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-nitro-2-(1-propenyl)-, (Z)-: Similar structure but with the propenyl group in a different position.
Benzene, 1-nitro-3-(1-propenyl)-, (E)-: Same substituents but with the (E)- configuration.
Benzene, 1-nitro-3-(2-propenyl)-: Propenyl group attached at a different position on the benzene ring.
Uniqueness
Benzene, 1-nitro-3-(1-propenyl)-, (Z)- is unique due to its specific (Z)- configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties compared to its isomers and analogs.
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
1-nitro-3-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H9NO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-7H,1H3/b4-2- |
InChI-Schlüssel |
CIEWKRXAENFCEM-RQOWECAXSA-N |
Isomerische SMILES |
C/C=C\C1=CC(=CC=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC=CC1=CC(=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one](/img/structure/B13146536.png)
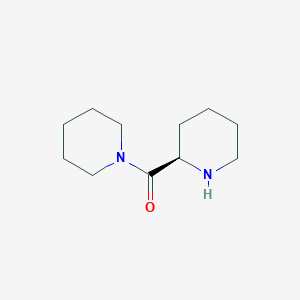
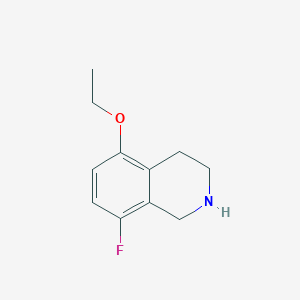

![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
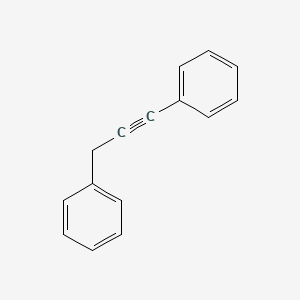
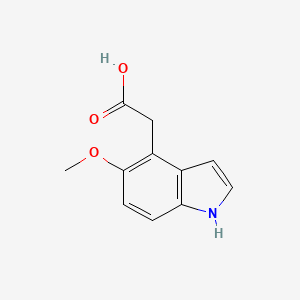

![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13146600.png)
